Pyrinoline
Overview
Description
It is derived from lysyl and hydroxylysyl residues, a process catalyzed by lysyl oxidase . Pyridinoline is present in the collagen of bones and cartilage but is absent in the collagen of the skin . It is formed during the maturation of collagen fibers and is released into the blood during bone degradation, making it a potential marker for bone-related diseases .
Preparation Methods
Pyridinoline can be synthesized through the degradation of bone collagen. The synthesis involves the cross-linking of lysyl and hydroxylysyl residues in collagen, catalyzed by lysyl oxidase . Industrial production methods typically involve the extraction and purification of pyridinoline from bovine Achilles tendons . High-performance liquid chromatography (HPLC) is commonly used to isolate and purify pyridinoline .
Chemical Reactions Analysis
Pyridinoline undergoes several types of chemical reactions, including:
Oxidation: Pyridinoline can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the pyridinium ring structure.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the pyridinium ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pyridinoline has several scientific research applications:
Mechanism of Action
Pyridinoline exerts its effects by cross-linking collagen fibers, which enhances the strength and flexibility of tissues . It acts as an intrinsic ligand for the receptor for advanced glycation end-products (RAGE), eliciting inflammatory responses and participating in the pathogenesis of diabetic complications . The interaction with RAGE involves specific binding to the receptor, leading to various cellular responses .
Comparison with Similar Compounds
Pyridinoline is unique due to its specific role in collagen cross-linking and its presence in bone and cartilage collagen. Similar compounds include:
Deoxypyridinoline: Another collagen cross-linking compound, but with different structural properties.
Pyrrole: An aromatic heterocycle with a similar ring structure but different chemical properties.
Pyridine: A six-membered aromatic heterocycle with nitrogen, similar in structure but different in function.
Pyridinoline’s uniqueness lies in its specific role in collagen cross-linking and its potential as a biochemical marker for bone-related diseases.
Properties
IUPAC Name |
[3-(dipyridin-2-ylmethylidene)cyclopenta-1,4-dien-1-yl]-dipyridin-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O/c32-27(24-11-3-7-17-30-24,25-12-4-8-18-31-25)21-14-13-20(19-21)26(22-9-1-5-15-28-22)23-10-2-6-16-29-23/h1-19,32H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZXKYCNHGRFHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=C2C=CC(=C2)C(C3=CC=CC=N3)(C4=CC=CC=N4)O)C5=CC=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169742 | |
Record name | Pyrinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1740-22-3 | |
Record name | α-[3-(Di-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-α-2-pyridinyl-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1740-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrinoline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14PEC3LEVH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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